![molecular formula C9H10ClNO B14262429 [(1S)-1-Phenylethyl]carbamyl chloride CAS No. 204252-84-6](/img/structure/B14262429.png)
[(1S)-1-Phenylethyl]carbamyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(1S)-1-Phenylethyl]carbamyl chloride is an organic compound that belongs to the class of carbamates It is characterized by the presence of a carbamyl chloride group attached to a phenylethyl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(1S)-1-Phenylethyl]carbamyl chloride typically involves the reaction of [(1S)-1-Phenylethyl]amine with phosgene (carbonyl dichloride). The reaction is carried out under controlled conditions to ensure the selective formation of the carbamyl chloride group. The general reaction scheme is as follows:
[(1S)-1-Phenylethyl]amine+Phosgene→[(1S)-1-Phenylethyl]carbamyl chloride+Hydrochloric acid
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and safe handling of phosgene. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize by-products.
化学反応の分析
Types of Reactions
[(1S)-1-Phenylethyl]carbamyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted carbamates.
Hydrolysis: In the presence of water, it can hydrolyze to form [(1S)-1-Phenylethyl]amine and carbon dioxide.
Reduction: It can be reduced to form [(1S)-1-Phenylethyl]amine.
Common Reagents and Conditions
Nucleophiles: Alcohols, amines, and thiols are common nucleophiles that react with this compound.
Hydrolysis Conditions: Acidic or basic conditions can facilitate the hydrolysis reaction.
Reduction Conditions: Reducing agents such as lithium aluminum hydride can be used for the reduction reaction.
Major Products Formed
Substituted Carbamates: Formed from substitution reactions.
[(1S)-1-Phenylethyl]amine: Formed from hydrolysis and reduction reactions.
科学的研究の応用
[(1S)-1-Phenylethyl]carbamyl chloride has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Medicinal Chemistry: It is explored for its potential use in the development of pharmaceuticals, particularly as a building block for drug molecules.
Biological Studies: It is used in studies involving enzyme inhibition and protein modification.
作用機序
The mechanism of action of [(1S)-1-Phenylethyl]carbamyl chloride involves the formation of covalent bonds with nucleophilic sites on target molecules. This can lead to the inhibition of enzyme activity or modification of protein function. The molecular targets and pathways involved depend on the specific application and the nature of the target molecule.
類似化合物との比較
Similar Compounds
- [(1S)-1-Phenylethyl]carbamate
- [(1S)-1-Phenylethyl]isocyanate
- [(1S)-1-Phenylethyl]urea
Uniqueness
[(1S)-1-Phenylethyl]carbamyl chloride is unique due to its reactivity and versatility in forming various derivatives through substitution reactions. Its ability to form covalent bonds with nucleophiles makes it a valuable intermediate in organic synthesis and medicinal chemistry.
特性
CAS番号 |
204252-84-6 |
|---|---|
分子式 |
C9H10ClNO |
分子量 |
183.63 g/mol |
IUPAC名 |
N-[(1S)-1-phenylethyl]carbamoyl chloride |
InChI |
InChI=1S/C9H10ClNO/c1-7(11-9(10)12)8-5-3-2-4-6-8/h2-7H,1H3,(H,11,12)/t7-/m0/s1 |
InChIキー |
JJTGCPHYMITECK-ZETCQYMHSA-N |
異性体SMILES |
C[C@@H](C1=CC=CC=C1)NC(=O)Cl |
正規SMILES |
CC(C1=CC=CC=C1)NC(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


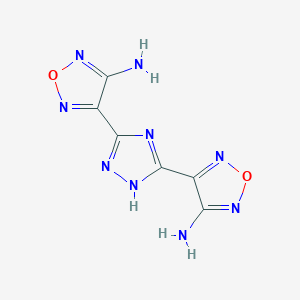
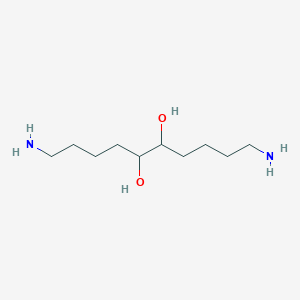
![4-[Bis(4-hydroxy-3,5-dimethylphenyl)methyl]benzene-1,2-diol](/img/structure/B14262356.png)
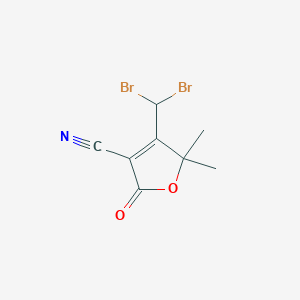

![2,4-Hexanedione, 6-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-5,5-dimethyl-](/img/structure/B14262383.png)
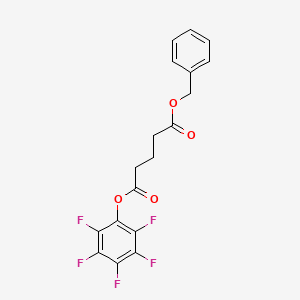

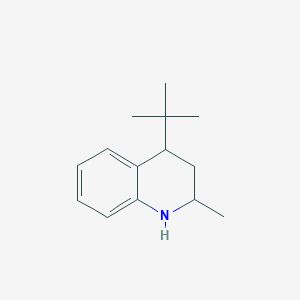
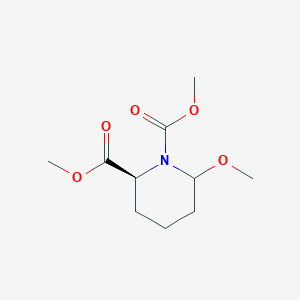
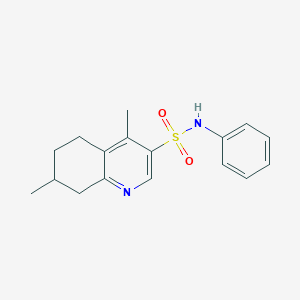
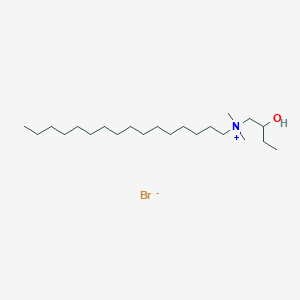
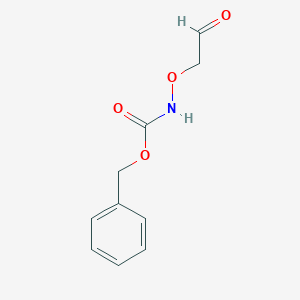
![O-[(2-Nitrophenyl)methyl]-L-serine](/img/structure/B14262440.png)
